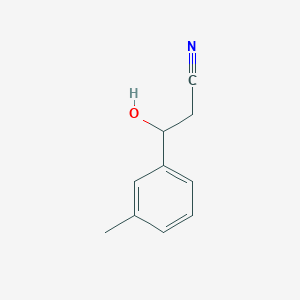
3-Hydroxy-3-(3-methylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(3-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a hydroxyl group, a nitrile group, and a methyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(3-methylphenyl)propanenitrile typically involves the reaction of 3-methylbenzaldehyde with a suitable nitrile source under basic conditions. One common method is the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl group, followed by protonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-3-(3-methylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Thionyl chloride (SOCl2) for conversion to a chloride, followed by nucleophilic substitution
Major Products Formed:
Oxidation: 3-(3-methylphenyl)propanal
Reduction: 3-Hydroxy-3-(3-methylphenyl)propanamine
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
3-Hydroxy-3-(3-methylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-phenylpropanenitrile: Similar structure but lacks the methyl group on the phenyl ring.
3-Hydroxy-3-(4-methylphenyl)propanenitrile: Similar structure with the methyl group in the para position.
3-Hydroxy-3-(2-methylphenyl)propanenitrile: Similar structure with the methyl group in the ortho position.
Uniqueness: 3-Hydroxy-3-(3-methylphenyl)propanenitrile is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
3-hydroxy-3-(3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10,12H,5H2,1H3 |
Clé InChI |
OYFDTBOJBCVCCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


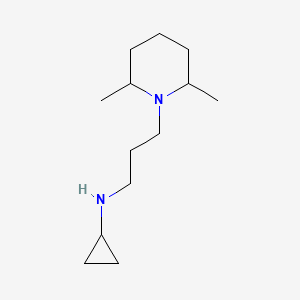
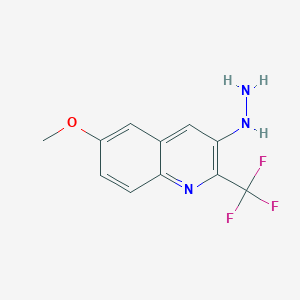
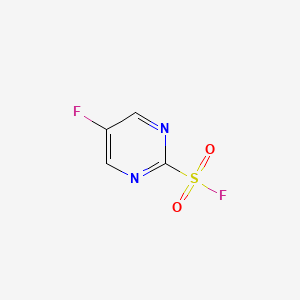
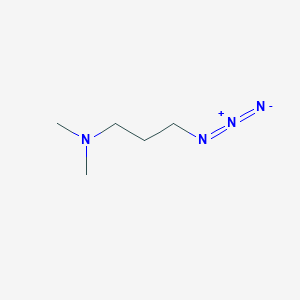
![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
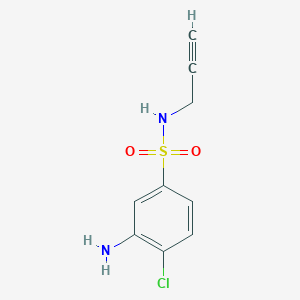

![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)


![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)



